molecular formula C24H20FNO4 B11489382 1-(4-fluorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(4-fluorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11489382
M. Wt: 405.4 g/mol
InChI Key: SEQNNIMUKZLTJO-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorobenzyl group, a hydroxy group, and a methoxyphenyl group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group can be added through a Friedel-Crafts acylation reaction, where a methoxybenzoyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxy group can be introduced through a selective hydroxylation reaction using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(4-fluorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Pathway Modulation: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

1-(4-fluorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    1-(4-bromobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a bromobenzyl group instead of a fluorobenzyl group.

    1-(4-methylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20FNO4/c1-30-19-12-8-17(9-13-19)22(27)14-24(29)20-4-2-3-5-21(20)26(23(24)28)15-16-6-10-18(25)11-7-16/h2-13,29H,14-15H2,1H3

InChI Key

SEQNNIMUKZLTJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)O

Origin of Product

United States

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